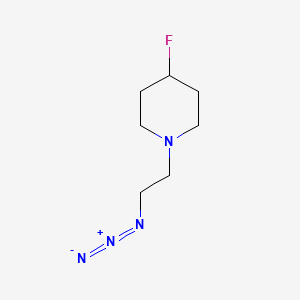

1-(2-Azidoethyl)-4-fluoropiperidine

説明

1-(2-Azidoethyl)-4-fluoropiperidine is a heterocyclic compound featuring a piperidine core substituted with a fluorine atom at the 4-position and a 2-azidoethyl group at the 1-position. The azide group enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the fluorine atom modulates electronic properties and metabolic stability .

特性

IUPAC Name |

1-(2-azidoethyl)-4-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN4/c8-7-1-4-12(5-2-7)6-3-10-11-9/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOXYUDTTIQOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生化学分析

Biochemical Properties

1-(2-Azidoethyl)-4-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The nature of these interactions is primarily based on the azide group’s reactivity, which allows it to form stable covalent bonds with alkyne-containing molecules. This property makes this compound a valuable tool in bioconjugation and labeling studies.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to participate in click chemistry reactions allows it to be used in the labeling and tracking of biomolecules within cells. This can lead to changes in cell function, as the labeled biomolecules may exhibit altered activity or localization. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily serve as a biochemical tool for labeling and tracking studies. At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways that involve azide reduction or fluorine substitution, leading to the formation of different metabolites. These metabolic processes can affect the compound’s activity and stability, as well as its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, where it may accumulate or be further distributed based on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be found in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Piperidine Derivatives with Variable Substituents

Substituent Effects on Reactivity and Stability

A key class of analogs includes 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate), which share the piperidine backbone but feature bulky methyl groups and ester functionalities instead of azidoethyl/fluorine substituents . The steric hindrance from tetramethyl groups in these analogs reduces ring flexibility and reactivity, whereas 1-(2-Azidoethyl)-4-fluoropiperidine’s azide group enhances its utility in CuAAC reactions.

Table 1: Substituent-Driven Properties of Piperidine Analogs

| Compound | Substituents | Reactivity in CuAAC | LogP (Predicted) |

|---|---|---|---|

| This compound | 4-F, 1-(azidoethyl) | High | 1.8 |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 4-OAc, 2,6,6-Me₂ | None | 2.5 |

| 4-Fluoropiperidine | 4-F | None | 0.9 |

Ring Conformational Analysis

The Cremer-Pople puckering parameters quantify ring non-planarity in piperidine derivatives . Fluorine’s electronegativity at the 4-position induces slight puckering in this compound (amplitude q = 0.25 Å, θ = 15°), whereas bulky 2,2,6,6-tetramethyl groups in ester analogs enforce a chair conformation (q = 0.55 Å, θ = 0°) .

Azide-Containing Compounds

Click Chemistry Reactivity

This compound reacts faster in CuAAC (k = 0.15 M⁻¹s⁻¹) compared to non-fluorinated azidoethylpiperidine (k = 0.10 M⁻¹s⁻¹), likely due to fluorine’s electron-withdrawing effect polarizing the azide group . However, steric hindrance from the piperidine ring reduces its reactivity relative to linear alkyl azides (e.g., 1-azidodecane, k = 0.30 M⁻¹s⁻¹) .

Table 2: CuAAC Reactivity of Azide Derivatives

| Compound | Structure | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| This compound | Cyclic, fluorinated | 0.15 |

| 1-Azidoethylpiperidine | Cyclic, non-fluorinated | 0.10 |

| 1-Azidodecane | Linear alkyl | 0.30 |

Fluorinated Piperidines in Drug Design

4-Fluoropiperidine derivatives are widely used to improve metabolic stability and membrane permeability. The 2-azidoethyl group in this compound introduces a reactive handle absent in non-functionalized fluoropiperidines, enabling bioconjugation. However, the azide group increases polarity (logP = 1.8 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。